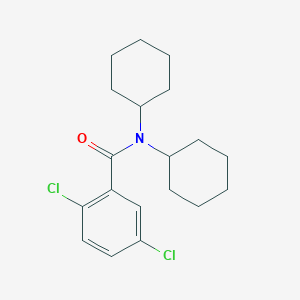

2,5-dichloro-N,N-dicyclohexylbenzamide

Descripción

2,5-Dichloro-N,N-dicyclohexylbenzamide is a benzamide derivative characterized by two chlorine atoms at the 2- and 5-positions of the benzene ring and two cyclohexyl groups attached to the amide nitrogen.

Propiedades

Fórmula molecular |

C19H25Cl2NO |

|---|---|

Peso molecular |

354.3 g/mol |

Nombre IUPAC |

2,5-dichloro-N,N-dicyclohexylbenzamide |

InChI |

InChI=1S/C19H25Cl2NO/c20-14-11-12-18(21)17(13-14)19(23)22(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h11-13,15-16H,1-10H2 |

Clave InChI |

HPJGVQKEXWDTHT-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)N(C2CCCCC2)C(=O)C3=C(C=CC(=C3)Cl)Cl |

SMILES canónico |

C1CCC(CC1)N(C2CCCCC2)C(=O)C3=C(C=CC(=C3)Cl)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Regioselectivity

The position of chlorine atoms on the benzene ring significantly influences reactivity. For example:

- 3,5-Dichloro-N-ethylbenzamide () undergoes metalation reactions with sec-butyllithium, where the steric bulk of the N-ethyl group directs regioselectivity. In contrast, the 2,5-dichloro substitution in the target compound may alter reaction pathways due to proximity effects between substituents.

N-Substituent Steric and Electronic Effects

The amide nitrogen’s substituents critically impact steric hindrance and electronic properties:

- 3,5-Dichloro-N,N-diethylbenzamide () exhibits lower steric hindrance than the target compound due to smaller ethyl groups. Cyclohexyl substituents in 2,5-dichloro-N,N-dicyclohexylbenzamide create a more rigid, bulky environment, likely slowing reaction kinetics (e.g., electrophilic additions or nucleophilic displacements) .

- N-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxybenzamide () features hydroxyl groups, which introduce hydrogen bonding capabilities absent in the target compound. This difference may affect solubility and biological activity, as polar hydroxyl groups enhance aqueous solubility compared to lipophilic cyclohexyl groups .

Physical and Chemical Properties

While direct data for the target compound are scarce, comparisons can be inferred:

- In contrast, the cyclohexyl groups in 2,5-dichloro-N,N-dicyclohexylbenzamide likely reduce water solubility but improve lipid membrane permeability .

- N-(2,5-dichlorophenyl)-3-[(diphenylacetyl)amino]-4-methoxybenzamide () has a molecular weight of 505.39 g/mol, significantly higher than the target compound due to the diphenylacetyl group. This highlights how bulky substituents increase molecular weight and may complicate synthetic purification steps .

Table 1: Structural and Functional Group Comparisons

| Compound Name | Chlorine Positions | N-Substituents | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 2,5-Dichloro-N,N-dicyclohexylbenzamide | 2,5 | Dicyclohexyl | Amide | ~366.3 (estimated) |

| 3,5-Dichloro-N-ethylbenzamide | 3,5 | Ethyl | Amide | ~218.1 |

| N-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxybenzamide | 3,5 | Hydroxyphenyl | Amide, Hydroxyl | ~296.1 |

| 4-Amino-3,5-dichloro-N-hydroxybenzenecarboximidamide | 3,5 | Hydroxy | Amidoxime, Amino | ~221.0 |

| N-(2,5-dichlorophenyl)-...methoxybenzamide | 2,5 | Diphenylacetyl, Methoxy | Amide, Methoxy | 505.39 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.